molecular formula C15H10O5 B083515 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione CAS No. 10383-63-8

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione

Cat. No.: B083515
CAS No.: 10383-63-8
M. Wt: 270.24 g/mol
InChI Key: JHNIAAKMKICMPB-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H10O5. It is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two hydroxyl groups and one methoxy group attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione can be synthesized through several methods, including:

    Oxidation of Anthracene Derivatives: One common method involves the oxidation of 1,3-dihydroxy-2-methoxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Methylation of Hydroxyanthraquinones: Another approach is the methylation of 1,3-dihydroxyanthraquinone using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinones with different functional groups.

Scientific Research Applications

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of study in pharmacology and biochemistry.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including cancer treatment and antimicrobial therapies.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dihydroxy-2-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can:

    Inhibit Enzymes: It can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.

    Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.

Comparison with Similar Compounds

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

    1,4-Dihydroxyanthraquinone: Known for its use in dye production and similar biological activities.

    2-Methoxyanthraquinone: Shares the methoxy group but differs in the position of hydroxyl groups.

    1,3-Dihydroxyanthraquinone: Lacks the methoxy group but has similar hydroxyl group positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives.

Properties

IUPAC Name

1,3-dihydroxy-2-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-20-15-10(16)6-9-11(14(15)19)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,16,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNIAAKMKICMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146080
Record name Anthraquinone, 1,3-dihydroxy-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10383-63-8
Record name Anthraquinone, 1,3-dihydroxy-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010383638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthraquinone, 1,3-dihydroxy-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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